Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- is a complex organic compound characterized by the presence of benzamide and dichlorocyclohexadiene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N’-dimethylformamide solution at 60°C. This reaction yields a series of dichlorobenzamide derivatives . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The starting materials, such as 3,5-dichlorobenzoyl chloride and arylamines, are sourced from reliable suppliers and undergo rigorous quality checks before use .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Comparison: Compared to these similar compounds, Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- is unique due to its specific dichlorocyclohexadiene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
820246-27-3 |
---|---|
Molecular Formula |
C20H12Cl2N2O2 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-(6-benzoylimino-3,4-dichlorocyclohexa-2,4-dien-1-ylidene)benzamide |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-11-17(23-19(25)13-7-3-1-4-8-13)18(12-16(15)22)24-20(26)14-9-5-2-6-10-14/h1-12H |
InChI Key |
SMJHJWDMRYXEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2C=C(C(=CC2=NC(=O)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.